molecular formula C12H14N2O3S B13782399 Acetanilide, 4'-divinylsulfamoyl- CAS No. 91567-72-5

Acetanilide, 4'-divinylsulfamoyl-

Cat. No.: B13782399
CAS No.: 91567-72-5
M. Wt: 266.32 g/mol
InChI Key: MVBIQOGEPGBVFH-UHFFFAOYSA-N
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Description

Acetanilide, 4’-divinylsulfamoyl- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a divinylsulfamoyl group attached to the acetanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of Acetanilide, 4’-divinylsulfamoyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes precise control of temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-divinylsulfamoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetanilide, 4’-divinylsulfamoyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetanilide, 4’-divinylsulfamoyl- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, known for its analgesic and antipyretic properties.

    N-phenylacetamide: Another derivative with similar chemical structure and properties.

    4-acetamidobenzenesulfonyl chloride: An intermediate in the synthesis of sulfa drugs.

Uniqueness

Acetanilide, 4’-divinylsulfamoyl- is unique due to the presence of the divinylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91567-72-5

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15)

InChI Key

MVBIQOGEPGBVFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C

Origin of Product

United States

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